molecular formula C7H12ClNO B2707074 2-chloro-N-(1-cyclopropylethyl)acetamide CAS No. 877977-43-0

2-chloro-N-(1-cyclopropylethyl)acetamide

Cat. No.: B2707074
CAS No.: 877977-43-0
M. Wt: 161.63
InChI Key: PLCFXQXPDIHQAU-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyclopropylethyl)acetamide is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-(1-cyclopropylethyl)acetamide typically involves the reaction of 2-chloroacetamide with 1-cyclopropylethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

2-chloro-N-(1-cyclopropylethyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-(1-cyclopropylethyl)acetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: It serves as a precursor in the development of pharmaceutical agents and is studied for its potential therapeutic effects.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. These interactions can affect various biochemical pathways and cellular processes, contributing to the compound’s observed effects .

Comparison with Similar Compounds

2-chloro-N-(1-cyclopropylethyl)acetamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

2-chloro-N-(1-cyclopropylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-5(6-2-3-6)9-7(10)4-8/h5-6H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCFXQXPDIHQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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